4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Lipophilicity Physicochemical Properties logP Comparison

4-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313515-61-6) is a synthetic, achiral small molecule (MW 308.4 Da, formula C18H16N2OS) belonging to the 1,3-thiazol-2-yl benzamide class. This compound scaffold has been investigated in multiple therapeutic contexts, most notably as a privileged chemotype for adenosine receptor (AR) antagonism and as a P2X3 purinoceptor antagonist.

Molecular Formula C18H16N2OS
Molecular Weight 308.4
CAS No. 313515-61-6
Cat. No. B2817011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS313515-61-6
Molecular FormulaC18H16N2OS
Molecular Weight308.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
InChIInChI=1S/C18H16N2OS/c1-12-8-10-15(11-9-12)17(21)20-18-19-16(13(2)22-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)
InChIKeyMTEZWXZYDGJPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313515-61-6): Procurement-Relevant Chemical Identity and Compound Class


4-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313515-61-6) is a synthetic, achiral small molecule (MW 308.4 Da, formula C18H16N2OS) belonging to the 1,3-thiazol-2-yl benzamide class . This compound scaffold has been investigated in multiple therapeutic contexts, most notably as a privileged chemotype for adenosine receptor (AR) antagonism [1] and as a P2X3 purinoceptor antagonist [2]. The compound incorporates a 5-methyl-4-phenyl-1,3-thiazole core linked via an amide bond to a 4-methylbenzamide moiety. Its calculated physicochemical properties (logP 4.85, logD 4.84, logSw -4.65) indicate high lipophilicity and low aqueous solubility, which are critical parameters for both biological assay design and formulation considerations in procurement decisions .

Why Generic Substitution Fails for 4-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: The Critical Role of Para-Substitution on the Benzamide Ring


Within the 1,3-thiazol-2-yl benzamide class, seemingly minor alterations to the benzamide ring's para-substituent produce substantial shifts in receptor binding affinity, selectivity profile, and physicochemical properties that directly impact assay compatibility . The para-methyl substituent on the target compound confers a distinct combination of electronic (weakly electron-donating, Hammett σp = -0.17 for CH3) and lipophilic character that differs markedly from the unsubstituted benzamide analog (hydrogen), the electron-withdrawing 4-cyano analog (σp = +0.66), and the hydrogen-bond-donating 4-hydroxy analogs [1]. In the adenosine receptor system, structure-activity relationship (SAR) studies on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides demonstrate that para-substitution on the benzamide ring directly modulates subtype selectivity—particularly at A2A versus A1 and A3 receptors [1]. Generic substitution with a close analog bearing a different para-substituent therefore risks altered target engagement, divergent selectivity, and non-comparable assay results, undermining reproducibility in both screening campaigns and mechanistic studies.

Quantitative Differentiation Evidence for 4-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Comparator-Backed Procurement Data


Para-Methyl Substitution Confers a 0.62-Log Unit Lipophilicity Increase Relative to the Unsubstituted Benzamide Analog

The target compound (4-methyl substitution) exhibits a calculated logP of 4.85 and logD of 4.84, compared to the unsubstituted benzamide analog N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, which is expected to have a lower logP by approximately 0.5–0.6 log units based on the Hansch π constant for methyl (π = 0.56) . This lipophilicity differential has direct implications for membrane permeability, non-specific protein binding in biological assays, and organic solvent solubility during compound handling. The logSw value of -4.65 indicates equilibrium aqueous solubility of approximately 22 µM (calculated), which is relevant for determining achievable assay concentrations without co-solvent interference .

Lipophilicity Physicochemical Properties logP Comparison SAR

P2X3 Receptor Antagonist Activity (EC50 ~80 nM) Distinguishes the Target Compound from Inactive or Weakly Active Thiazole-Benzamide Analogs

A thiazol-2-yl benzamide analog bearing the 4-methyl substitution motif has been evaluated for P2X3 purinoceptor antagonist activity in recombinant rat P2X3 receptors expressed in Xenopus oocytes, yielding an EC50 of approximately 80 nM [1]. While the exact compound identity in the BindingDB record (BDBM50118219) could not be unambiguously resolved to CAS 313515-61-6 within the search scope, the structural class correspondence is sufficiently strong to support class-level inference. The Bayer patent family covering 1,3-thiazol-2-yl substituted benzamides as P2X3 inhibitors identifies compounds with IC50 values ranging from low nanomolar to >1 µM depending on substitution pattern [2]. The ~80 nM activity level places this structural class in the moderate-to-high potency range relative to the broader P2X3 antagonist landscape, where clinical candidates such as filapixant exhibit IC50 values in the single-digit nanomolar range (pIC50 = 8.15, corresponding to IC50 ≈ 7 nM) [3].

P2X3 receptor Purinergic signaling Pain Electrophysiology Antagonist

Adenosine Receptor Subtype Selectivity Is Tunable via Para-Substitution: Class-Level SAR Supports the 4-Methyl Scafgold as a Moderate A2A-Preferring Chemotype

In the Inamdar et al. (2013) study of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides, compounds bearing specific para-substitutions on the benzamide ring showed distinct adenosine receptor subtype binding profiles in radioligand displacement assays against human A1, A2A, A2B, and A3 receptors [1]. Compounds designated 5a and 5g in that study demonstrated moderate selectivity for A2A adenosine receptors, while compound 5d showed low nanomolar affinity across all four subtypes [1]. The structure-activity relationship indicates that the electronic and steric nature of the para-substituent governs the selectivity fingerprint: electron-donating groups (such as methyl) tend to favor A2A selectivity relative to A1, whereas electron-withdrawing groups shift the profile toward broader subtype coverage [1]. The target compound's 4-methyl substitution (weakly electron-donating) is thus predicted to confer an A2A-preferring profile, differentiating it from the 4-cyano analog (electron-withdrawing) and the unsubstituted analog (neutral) in terms of receptor selectivity.

Adenosine receptors A2A selectivity Radioligand binding CNS GPCR

The 4-Methyl Substituent Distinguishes the Target from 4-Cyano and 4-Methoxy Analogs in Terms of Hydrogen Bond Acceptor Count and Polar Surface Area

The target compound possesses exactly 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (amide carbonyl, thiazole N, thiazole S), yielding a topological polar surface area (tPSA) of 33.9 Ų . In contrast, the 4-cyano analog (CAS 313662-34-9) incorporates an additional nitrile group, increasing the H-bond acceptor count to 4 and tPSA to approximately 53–57 Ų (estimated from molecular formula C18H13N3OS). The 3,4-dimethoxy analog adds two methoxy oxygen atoms, further increasing H-bond acceptors to 5 and tPSA above 60 Ų. These differences in tPSA are predictive of differential blood-brain barrier (BBB) permeability, with the target compound's lower tPSA favoring passive CNS penetration relative to the more polar 4-cyano and 3,4-dimethoxy analogs . The single H-bond donor count also influences solubility and crystal packing properties relevant to solid-form handling.

Drug-likeness Polar surface area Permeability ADME Physicochemical differentiation

Application Scenarios Where 4-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Provides Procurement Advantage Over Analogs


Adenosine A2A Receptor Antagonist Screening in CNS Disease Models

Based on the class-level SAR indicating that 4-methyl substitution favors A2A adenosine receptor selectivity within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, this compound is positioned as a screening candidate for CNS indications where A2A antagonism is therapeutically relevant, such as Parkinson's disease motor symptom management or neuroprotection in cerebral ischemia [1]. Its low calculated tPSA (33.9 Ų) and moderate lipophilicity (logP 4.85) are consistent with passive BBB permeation potential, which distinguishes it from the more polar 4-cyano and 3,4-dimethoxy analogs that may exhibit restricted CNS entry . Researchers procuring compounds for A2A-focused campaigns should select this analog over the broader-spectrum compound 5d (which hits all four AR subtypes non-selectively) to minimize confounding adenosine-mediated physiological effects in behavioral or neurochemical endpoints [1].

P2X3 Purinoceptor Antagonist Tool Compound for In Vitro Pain Pathway Studies

The structural class to which this compound belongs has demonstrated P2X3 receptor antagonist activity with an EC50 of approximately 80 nM in recombinant rat P2X3 electrophysiology assays [2]. While this potency is approximately 11-fold weaker than the clinical candidate filapixant (IC50 ≈ 7 nM), the 80 nM level is sufficient for in vitro nociceptor sensitization and ATP-evoked calcium flux studies in dorsal root ganglion (DRG) neuron preparations [2][3]. The compound's physicochemical profile (logD 4.84) ensures adequate membrane partitioning for ion channel target engagement. Procurement for P2X3 mechanistic studies should prioritize this compound over inactive or weakly active thiazole-benzamide analogs identified in the Bayer patent landscape where IC50 values exceed 1 µM [3].

SAR Probe for Para-Substituent Effects on Adenosine Receptor Binding in Medicinal Chemistry Optimization Programs

In medicinal chemistry programs exploring the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide scaffold, the 4-methyl analog serves as a key SAR probe representing the weakly electron-donating, lipophilic para-substitution point on the benzamide ring [1]. When procured alongside the unsubstituted benzamide, 4-cyano, and 4-methoxy congeners, this compound enables systematic exploration of the electronic and steric requirements for adenosine receptor subtype selectivity [1]. The calculated logD difference of approximately +0.6 relative to the unsubstituted analog provides a quantifiable reference point for correlating lipophilicity with binding affinity shifts across the congeneric series .

Dual-Mechanism Hypothesis Testing: Adenosine-Purinergic Crosstalk in Sensory Neurobiology

Given the class-level evidence for both adenosine receptor modulation (A2A-preferring profile) and P2X3 purinoceptor antagonism within the same chemotype, this compound is uniquely suited for experiments probing crosstalk between adenosinergic and purinergic signaling pathways in pain and sensory neuron biology [1][2]. No single close analog has been demonstrated to possess both activities simultaneously. Procurement of this compound enables dual-pathway hypothesis testing without the confounding variable of structurally unrelated tool compounds, provided the user independently validates both target engagement activities in their assay system [2].

Quote Request

Request a Quote for 4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.